Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate

Descripción

Structural Identification and IUPAC Nomenclature

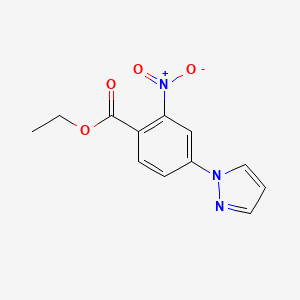

This compound, identified by the Chemical Abstracts Service (CAS) registry number 1375064-66-6, is a heterocyclic compound containing both a pyrazole ring and a nitro-substituted benzoate moiety1. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 2-nitro-4-pyrazol-1-ylbenzoate. The compound has a molecular formula of C12H11N3O4 and a molecular weight of 261.23 grams per mole1.

The structure of this compound features a benzoate core with three key substituents: an ethyl ester group, a nitro group at the 2-position, and a pyrazolyl group at the 4-position. The pyrazole ring is connected to the benzoate core via a nitrogen atom, forming a characteristic N-aryl linkage.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | ethyl 2-nitro-4-pyrazol-1-ylbenzoate |

| CAS Number | 1375064-66-6 |

| Molecular Formula | C12H11N3O4 |

| Molecular Weight | 261.23 g/mol |

| Physical Appearance | Off-white to light yellow powder |

| LogP | 2.48040 |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)N2C=CC=N2)N+[O-] |

| InChI | InChI=1S/C12H11N3O4/c1-2-19-12(16)10-5-4-9(8-11(10)15(17)18)14-7-3-6-13-14/h3-8H,2H2,1H3 |

The compound contains multiple functional groups that contribute to its chemical reactivity and potential applications. The nitro group at the ortho position relative to the ester group creates an electronic environment that influences the reactivity of the entire molecule. The pyrazole ring, with its two nitrogen atoms in adjacent positions, contributes to the compound's ability to participate in various chemical reactions and interactions7.

Historical Context in Heterocyclic Chemistry

The development of this compound must be understood within the broader context of pyrazole chemistry. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883. Pyrazole itself represents a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms, giving it the molecular formula C3H4N2.

The first synthesis of pyrazole was achieved by Eduard Buchner in 1889, who produced it through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. A classical method for pyrazole synthesis was later developed by German chemist Hans von Pechmann in 1898, who created pyrazole from acetylene and diazomethane.

The discovery of naturally occurring pyrazoles came much later. In 1959, scientists isolated 1-pyrazolyl-alanine from watermelon seeds, marking the first identification of a natural pyrazole compound8. This discovery expanded interest in pyrazole chemistry beyond synthetic applications and into natural product research.

Throughout the 20th century, chemists developed numerous methods for synthesizing substituted pyrazoles. The Knorr pyrazole synthesis, which involves the condensation of 1,3-diketones with hydrazine, became a fundamental reaction for preparing substituted pyrazoles. This approach allows for the preparation of a wide variety of pyrazole derivatives with different substituents, enabling fine-tuning of their properties for specific applications.

This compound represents a more complex pyrazole derivative that combines the pyrazole ring with a functionalized benzoate structure. The synthesis and characterization of such compounds became possible through advances in synthetic methodologies and analytical techniques in heterocyclic chemistry during the late 20th and early 21st centuries.

Significance in Medicinal and Materials Chemistry

This compound has gained significance in both medicinal and materials chemistry due to its unique structural features and potential applications.

In medicinal chemistry, pyrazole-containing compounds have demonstrated a wide range of biological activities. The pyrazole ring is found in numerous pharmaceutically active compounds, including celecoxib and other cyclooxygenase-2 inhibitors. The specific structural features of this compound, including the nitro group and the ester functionality, make it a valuable intermediate in pharmaceutical research.

The compound serves as an important building block in organic synthesis, particularly in the development of more complex heterocyclic systems. Researchers have utilized pyrazole derivatives like this compound to create libraries of potential bioactive compounds. The ability to modify the structure through various chemical transformations provides versatility in drug discovery efforts.

In materials chemistry, pyrazole-based compounds have found applications in coordination chemistry. Pyrazole-containing compounds can function as ligands to stabilize metal complexes used as pre-catalysts in cross-coupling reactions. The nitrogen atoms in the pyrazole ring provide coordination sites for metals, allowing the formation of complexes with interesting catalytic properties.

Table 2: Applications of this compound and Related Pyrazole Derivatives

| Field | Applications |

|---|---|

| Pharmaceutical Research | Building blocks for drug discovery, intermediates in synthesis of bioactive compounds |

| Organic Synthesis | Versatile intermediates for complex heterocyclic systems |

| Catalysis | Precursors for metal complexes used in catalytic transformations |

| Materials Science | Components in specialized materials with unique properties |

| Agricultural Chemistry | Precursors for agrochemicals including fungicides, insecticides, and herbicides |

Research has shown that structurally related pyrazole compounds can be used in the synthesis of heterotricyclic compounds with potential applications in drug discovery. The synthetic flexibility of pyrazole chemistry allows for the creation of diverse compound libraries with varying physicochemical properties.

Furthermore, pyrazole-containing compounds have been explored for their potential applications in catalysis. Bulky pyrazole-based ligands prepared by condensation of methyl 4-(bromomethyl)benzoate or benzyl bromide with various substituted pyrazole compounds have been utilized in the synthesis of bis(pyrazolyl)palladium(II) complexes. These complexes have demonstrated catalytic activity in Suzuki-Miyaura cross-coupling reactions, highlighting the significance of pyrazole chemistry in the development of new catalytic systems.

Structure

2D Structure

Propiedades

IUPAC Name |

ethyl 2-nitro-4-pyrazol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-2-19-12(16)10-5-4-9(8-11(10)15(17)18)14-7-3-6-13-14/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXZTAMHMOVJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)N2C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201205182 | |

| Record name | Benzoic acid, 2-nitro-4-(1H-pyrazol-1-yl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201205182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375064-66-6 | |

| Record name | Benzoic acid, 2-nitro-4-(1H-pyrazol-1-yl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375064-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-nitro-4-(1H-pyrazol-1-yl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201205182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a nitro group and a pyrazole moiety, contributing to its potential reactivity and biological activity. The compound can undergo various chemical reactions, including reduction, substitution, and oxidation, which can modify its biological effects.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both gram-positive and gram-negative bacteria, suggesting that the compound may serve as a potential candidate for developing new antimicrobial agents.

2. Anticancer Activity

The compound has shown promising results in anticancer studies. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

3. Anti-inflammatory Effects

this compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and cancer progression.

- Cellular Signaling Modulation : By affecting signaling pathways, it can alter cell proliferation and apoptosis rates.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Potential

A recent study evaluated the anticancer efficacy of this compound on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The compound exhibited an IC50 value of approximately 15 µM for MCF-7 cells, indicating significant cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth with minimum inhibitory concentration (MIC) values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .

Aplicaciones Científicas De Investigación

Chemical Applications

1. Synthesis Building Block

Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, facilitating the development of new compounds with diverse functionalities. Its structural characteristics allow it to participate in various chemical reactions, including:

- Reduction: The nitro group can be converted to an amino group using reducing agents like hydrogen gas with palladium on carbon.

- Substitution: The ethoxy group can be replaced by nucleophiles through nucleophilic substitution reactions.

- Oxidation: The pyrazole rings can undergo oxidation to yield different derivatives.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Reduction | Nitro to amino | Ethyl 2-amino-4-(1-pyrazolyl)benzoate |

| Substitution | Nucleophilic attack on ester | Various substituted benzoates |

| Oxidation | Oxidation of pyrazole rings | Oxidized pyrazole derivatives |

Biological Applications

2. Antimicrobial and Anticancer Research

The compound has been investigated for its potential biological activities. Studies have shown that derivatives of pyrazole compounds exhibit antimicrobial properties against various bacterial strains and anticancer activities through mechanisms involving interaction with cellular components.

For instance, a study highlighted the binding affinity of nitro-substituted pyrazole derivatives towards estrogen receptors, indicating their potential use in cancer therapy . The presence of the nitro group enhances the biological activity by influencing molecular interactions within biological systems.

Case Study: Anticancer Activity

In a recent investigation, derivatives of this compound were synthesized and tested for their efficacy against cancer cell lines. The results demonstrated significant cytotoxic effects, suggesting that this compound could be a lead candidate for further drug development aimed at cancer treatment .

Agricultural Applications

3. Herbicide Development

Recent patents have proposed the use of pyrazole compounds, including this compound, as herbicides. These compounds are noted for their effectiveness in controlling gramineous and broadleaf weeds while exhibiting lower toxicity and reduced residue levels in crops . This application is particularly significant for sustainable agricultural practices.

Industrial Applications

4. Material Science

In industrial contexts, this compound is explored for its utility in developing new materials. Its chemical properties make it suitable for creating polymers and other advanced materials that require specific functional characteristics.

Comparación Con Compuestos Similares

Ethyl 4-(Dimethylamino)benzoate

Structure: Features a dimethylamino (-N(CH₃)₂) group at the 4-position instead of the pyrazolyl-nitro combination. Key Differences:

- Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in resin polymerization compared to methacrylate-based analogs. It achieves a higher degree of conversion in resin cements, attributed to the electron-donating dimethylamino group enhancing initiation efficiency .

- Physical Properties: Resins containing this compound exhibit superior mechanical properties (e.g., hardness, tensile strength) compared to those with 2-(dimethylamino)ethyl methacrylate .

- Influence of Additives : Its performance is less dependent on co-initiators like diphenyliodonium hexafluorophosphate (DPI), unlike methacrylate-based systems .

Simple Alkyl Benzoates (Methyl, Ethyl, Butyl Benzoates)

Structural Simplicity : Lack nitro or heterocyclic substituents. Examples include methyl benzoate (OAV = 6.03 in flavor chemistry) and ethyl benzoate (used in cosmetics) .

Key Differences :

- Applications: Simple alkyl benzoates are widely used in cosmetics and food flavoring due to low toxicity and pleasant aromas (e.g., methyl benzoate contributes floral notes) .

- Toxicity : Ethyl benzoate has established safety profiles for dermal use, whereas this compound is restricted to research due to unverified toxicity .

- Solubility: Simpler benzoates (e.g., ethyl benzoate) exhibit higher solubility in polar solvents (e.g., ethanol, water) compared to the nitro-pyrazolyl derivative, which requires specialized solvents .

Nitro-Substituted Benzoates

Examples: Limited data in evidence, but structural analogs (e.g., nitrobenzene derivatives) suggest:

- Toxicity Concerns : Nitro groups are often associated with higher toxicity, necessitating strict handling protocols for this compound .

Critical Analysis of Functional Group Impact

- Nitro Group: Increases molecular polarity and oxidative stability but may limit solubility in non-polar solvents .

- Ethyl Ester : Balances hydrophobicity, enabling solubility in semi-polar solvents like DMSO or acetone .

Métodos De Preparación

Esterification of 2-Nitro-4-aminobenzoic Acid

- Reagents and Conditions: 2-Nitro-4-aminobenzoic acid is refluxed with ethanol in the presence of concentrated sulfuric acid as a catalyst.

- Reaction: The carboxylic acid group is converted to the ethyl ester.

- Typical Conditions: Reflux at approximately 60°C for 2 hours.

- Work-up: Neutralization with sodium carbonate solution, filtration, recrystallization from ethanol.

- Yield: Approximately 68% with melting point around 91-92°C (based on analogous compounds).

Acetylation (Optional Intermediate Step)

- Purpose: To protect the amino group by acetylation forming ethyl-4-acetamidobenzoate, facilitating subsequent condensation.

- Reagents: Acetic anhydride and zinc dust.

- Conditions: Reflux for 1 hour.

- Yield: Around 64% with melting point 104-105°C.

Formation of Chalcone Intermediates

- Reaction: Claisen-Schmidt condensation between ethyl-4-acetamidobenzoate and substituted aromatic aldehydes.

- Reagents: Aromatic aldehydes, ethanol as solvent, catalytic sodium hydroxide.

- Conditions: Stirring at room temperature for 2-3 hours.

- Monitoring: Thin Layer Chromatography (TLC).

- Isolation: Filtration, washing with ethanol and water, recrystallization.

- Significance: Chalcones serve as precursors for pyrazole ring formation.

Cyclization to Pyrazole Derivatives

- Reagents: Hydrazine hydrate (99%) and glacial acetic acid.

- Conditions: Reflux at 80°C for 8 hours.

- Reaction: Cyclization of chalcones to form pyrazoline or pyrazole ring systems.

- Isolation: Cooling, filtration, washing, recrystallization from ethanol.

- Characterization: Confirmed by IR, NMR, Mass Spectrometry.

Specific Preparation of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate

While the above general method applies to pyrazole derivatives of ethyl benzoates, the compound this compound specifically involves substitution at the 2-nitro position and pyrazolyl substitution at the 4-position.

- Starting Material: Ethyl 2-nitro-4-aminobenzoate (prepared as above).

- Pyrazole Introduction: The amino group at position 4 is converted to the pyrazolyl moiety via nucleophilic substitution or cyclization with hydrazine derivatives.

- Solvent and Conditions: Use of ethanol or DMSO as solvent, heating under reflux or using ultrasound/vortex methods to aid dissolution and reaction progress.

- Purification: Crystallization and chromatographic techniques.

Preparation of Stock Solutions and Formulations

For research and biological assays, this compound is prepared in solution form with precise molarity control:

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 3.828 | 0.7656 | 0.3828 |

| 5 mg | 19.1402 | 3.828 | 1.914 |

| 10 mg | 38.2804 | 7.6561 | 3.828 |

- Preparation Notes: Dissolution aided by vortexing, ultrasound, or hot water bath to ensure clarity before adding subsequent solvents.

- Formulation: Typically prepared in DMSO master liquid, then diluted with PEG300, Tween 80, corn oil, or distilled water in sequence to maintain solution clarity.

Analytical and Characterization Data

- Infrared Spectroscopy (IR): Characteristic bands for -NH, aromatic C-H, acetyl carbonyl, and aromatic substitutions.

- Nuclear Magnetic Resonance (NMR): Proton and carbon spectra confirming aromatic and pyrazole ring protons and carbons.

- Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight of the target compound.

- Melting Point: Consistent with literature values for purity assessment.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Esterification | 2-Nitro-4-aminobenzoic acid, ethanol, H2SO4, reflux 2h at 60°C | Ethyl 2-nitro-4-aminobenzoate | ~68 | Neutralization and recrystallization |

| 2 | Acetylation (optional) | Acetic anhydride, Zn dust, reflux 1h | Ethyl-4-acetamidobenzoate | ~64 | Protects amino group |

| 3 | Claisen-Schmidt condensation | Aromatic aldehydes, NaOH, ethanol, room temp 2-3h | Chalcone intermediates | Variable | Monitored by TLC |

| 4 | Cyclization to pyrazole | Hydrazine hydrate, glacial acetic acid, reflux 8h at 80°C | Pyrazole derivatives | High | Recrystallization for purification |

| 5 | Formulation preparation | DMSO, PEG300, Tween 80, corn oil, water | Stock solutions for assays | N/A | Physical methods to ensure clarity |

Research Findings and Practical Considerations

- The multi-step synthesis is well-established and reproducible, with yields typically ranging from 60% to 75% depending on purification.

- The pyrazole ring formation via hydrazine cyclization is crucial for biological activity and requires careful reflux conditions.

- Preparation of clear stock solutions for biological testing demands strict control of solvent addition order and physical methods to ensure solubility and stability.

- Characterization data confirm the structure and purity, essential for subsequent biological evaluations such as antimicrobial and anti-inflammatory assays.

This detailed synthesis overview of this compound integrates diverse research findings and practical protocols, providing a comprehensive guide for researchers engaged in the preparation and study of this bioactive compound.

Q & A

Q. What mitigates cytotoxicity in derivatives of this compound?

- Methodological Answer : Reduce the nitro group to an amine (via catalytic hydrogenation) to decrease oxidative stress. Test derivatives for reduced cytotoxicity in MTT assays (HeLa, lung fibroblasts). Co-administer antioxidants (e.g., N-acetylcysteine) to counteract reactive oxygen species .

Key Notes

- All methods align with peer-reviewed protocols from crystallography, organic synthesis, and toxicology studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.